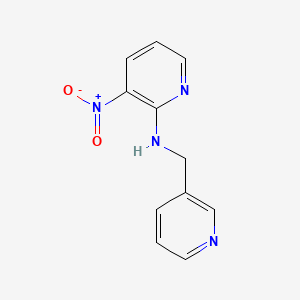
3-nitro-N-(3-pyridinylmethyl)-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nitro-substituted pyridines often involves nitration reactions or the use of nitro-bearing precursors. In the case of sterically shielded pyrrolidine nitroxides, synthesis approaches can involve multi-step reactions, indicating that the synthesis of complex nitro-substituted pyridines might involve specific reagent selection and controlled reaction conditions for achieving the desired nitration and substitution patterns (Paletta et al., 2012).
Molecular Structure Analysis
The structure of nitro-substituted pyridines is significantly influenced by the position of the nitro group and the nature of other substituents. X-ray diffraction techniques are commonly used to determine these structures, revealing details such as bond lengths, angles, and the planarity or non-planarity of the molecules. For example, the structure of 3-nitro-2-pyridinesulfenyl derivatives and their interactions within crystals highlight the importance of intramolecular and intermolecular contacts involving hydrogen, oxygen, and nitrogen atoms (Matsueda & Walter, 2009).
Chemical Reactions and Properties
Nitro-substituted pyridines undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the electronic nature of the nitro group and the pyridine ring. The nitro group can be a reactive site for further modifications or participate in reactions leading to the formation of new bonds. For instance, the nitro-Mannich reaction of isatin-derived N-Boc ketimines catalyzed by bis(imidazolidine)pyridine-NiCl2 complexes illustrates the reactivity of nitro groups in complex synthetic pathways (Arai et al., 2014).
Physical Properties Analysis
The physical properties of nitro-substituted pyridines, such as melting points, boiling points, solubility, and crystal structures, are influenced by the nitro group's electron-withdrawing nature and the overall molecular geometry. Studies involving X-ray crystallography and powder diffraction methods provide insights into the crystalline structures and packing, which are directly related to the compound's physical properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and participation in cycloaddition reactions, are shaped by the nitro group's presence on the pyridine ring. The nitro group increases the ring's electron-withdrawing capacity, affecting its reactivity patterns. For example, the synthesis and thermal behavior of pyridine-based energetic materials show how the nitro group influences the compound's stability and reactivity (Ma et al., 2018).
Applications De Recherche Scientifique
Synthetic Chemistry and Catalysis
A study by Pugh, Gera, and Stewart (2009) outlines the synthesis and stability of 3-nitro-2-pyridinesulfenyl chloride (NpysCl), a precursor for the synthesis of N-, O-, and S-Npys-protected amino acids. This work highlights the utility of 3-nitro-N-(3-pyridinylmethyl)-2-pyridinamine in the preparation of protected amino acids, which are crucial for peptide synthesis. The researchers developed novel synthetic routes to NpysCl and explored its stability in various solvents, thereby facilitating the synthesis of N-Npys amino acids under optimal conditions (Pugh, Gera, & Stewart, 2009).
Material Science and Nanotechnology
Mohammed (2017) investigated the electrochemical behavior of 3-(4-N-pyridine-2-yl benzene sulfonamide azo)-1-nitroso naphthol and its complex with Co(II) for the enhancement of nano cobalt oxide properties. This research highlights the potential application of this compound derivatives in the modification and enhancement of nanomaterials, demonstrating its utility in the development of materials with improved properties (Mohammed, 2017).
Molecular Electronics
DeRosa, Guda, and Seminario (2003) explored the use of a molecule similar in structure to this compound for the development of a programmable molecular diode driven by charge-induced conformational changes. Their work demonstrates the molecule's potential in nano-actuator applications and as a memory element in molecular electronics, highlighting the versatility of this compound derivatives in advanced technological applications (DeRosa, Guda, & Seminario, 2003).
Propriétés
IUPAC Name |
3-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-15(17)10-4-2-6-13-11(10)14-8-9-3-1-5-12-7-9/h1-7H,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHDKFXWPRDELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

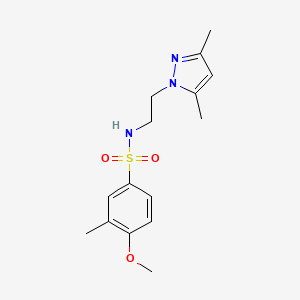
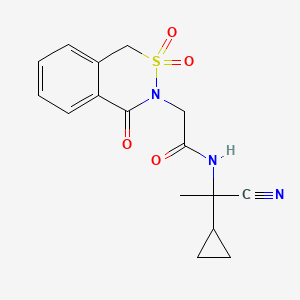
![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2498145.png)
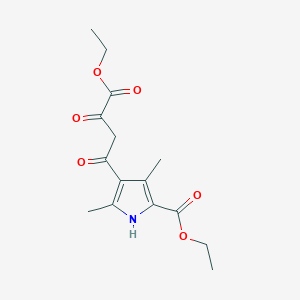
![2-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2498148.png)
![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2498149.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2498153.png)
![1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2498154.png)
![4-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2498155.png)

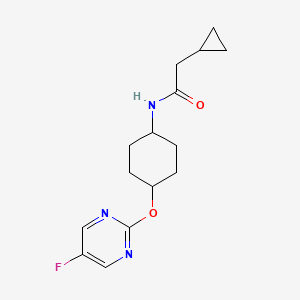
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2498158.png)
![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498159.png)